1-[Methoxy(dimethyl)silyl]-N-methylmethanamine
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Overview
Description
1-[Methoxy(dimethyl)silyl]-N-methylmethanamine is an organosilicon compound that features both a silyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[Methoxy(dimethyl)silyl]-N-methylmethanamine can be synthesized through the reaction of N-methylmethanamine with methoxy(dimethyl)silane. The reaction typically involves the use of a base to facilitate the nucleophilic substitution reaction, where the amine group attacks the silicon atom, displacing a leaving group such as a halide.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-[Methoxy(dimethyl)silyl]-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silyl group to a silane.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can react with the silyl group in the presence of a base.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silyl amines.
Scientific Research Applications
1-[Methoxy(dimethyl)silyl]-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, allowing selective reactions at other functional groups.
Biology: Potential use in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its role in drug delivery systems due to its ability to modify the solubility and permeability of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism by which 1-[Methoxy(dimethyl)silyl]-N-methylmethanamine exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to modify the chemical and physical properties of the target molecules. This interaction can influence the reactivity, solubility, and stability of the modified compounds.
Comparison with Similar Compounds
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: Similar in structure but contains a benzyl group.
Methoxy(dimethyl)octadecylsilane: Features a longer alkyl chain, used as an adhesion promoter.
Methyl trimethylsilyl dimethylketene acetal: Used in polymerization reactions.
Uniqueness: 1-[Methoxy(dimethyl)silyl]-N-methylmethanamine is unique due to its combination of a silyl group and an amine group, which provides a versatile platform for chemical modifications
Properties
CAS No. |
53677-25-1 |
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Molecular Formula |
C5H15NOSi |
Molecular Weight |
133.26 g/mol |
IUPAC Name |
1-[methoxy(dimethyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C5H15NOSi/c1-6-5-8(3,4)7-2/h6H,5H2,1-4H3 |
InChI Key |
RULVUHCIIUXELY-UHFFFAOYSA-N |
Canonical SMILES |
CNC[Si](C)(C)OC |
Origin of Product |
United States |
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